2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is a heterocyclic aromatic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzene ring fused to an imidazole ring, with a sulfonic acid group and a phenyl group attached to the structure .
Scientific Research Applications
2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving DNA interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized as a UV absorber in sunscreen formulations and other cosmetic products .
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1H-1,3-Benzodiazole-5-Sulfonic Acid Hydrate, also known as 2-Phenylbenzimidazole-5-sulfonic acid monohydrate or UV-T, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
UV-T is a water-soluble sunscreen ingredient and a sulfonated UV absorber . It is characterized by its ability to strongly absorb UVB and partially absorb UVA . UV-T can disrupt DNA by generating ROS when exposed to ultraviolet light or sunlight . In the presence of certain ions, the excited-state electrons of UV-T can be efficiently transferred to the ions, leading to the deactivation of the excited state population .
Biochemical Pathways
The biochemical pathways affected by UV-T are primarily related to the generation and regulation of ROS . ROS are involved in various biological processes, including cell signaling and homeostasis . .
Pharmacokinetics
Given its water solubility , it can be inferred that UV-T may have good bioavailability
Result of Action
The primary result of UV-T’s action is the disruption of DNA through the generation of ROS when exposed to ultraviolet light or sunlight . This can lead to a decrease in the population of excited states , which may have implications for various biological processes.
Action Environment
The action, efficacy, and stability of UV-T are influenced by environmental factors such as light exposure and the presence of certain ions . UV-T’s ability to absorb UVB and partially absorb UVA suggests that its action is particularly relevant in environments with significant exposure to ultraviolet light . The presence of certain ions can also influence the transfer of excited-state electrons and the subsequent deactivation of the excited state population .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical role of 2-Phenyl-1H-1,3-Benzodiazole-5-Sulfonic Acid Hydrate is primarily as a UV absorber . It interacts with ultraviolet (UV) light, absorbing UVB and partially UVA rays . The nature of these interactions involves the generation of reactive oxygen species (ROS) under UV or sunlight exposure, which can cause DNA damage .
Cellular Effects
In terms of cellular effects, this compound’s UV absorption properties can lead to the generation of ROS, which can cause DNA damage . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with UV light. When exposed to UV light, it absorbs the light and generates ROS . These ROS can then interact with DNA, causing damage .
Temporal Effects in Laboratory Settings
It is known that under UV or sunlight exposure, it can generate ROS, leading to DNA damage . This suggests that its effects may change over time, depending on the duration and intensity of UV exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid involves the condensation of 1,2-diaminobenzene with benzoic acid in the presence of polyphosphoric acid to form benzimidazole. This intermediate is then sulfonated using chlorosulfonic acid . Another method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfurous acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzimidazoles .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the sulfonic acid group, making it less soluble in water.
Benzimidazole: The parent compound without the phenyl and sulfonic acid groups.
2-Phenyl-1H-benzimidazole-5-sulfonic acid: The non-hydrated form of the compound
Uniqueness
2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is unique due to its combination of a phenyl group, a sulfonic acid group, and a hydrated form. This structure provides it with distinct solubility and reactivity properties, making it valuable in various applications .
Properties
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S.H2O/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNACPZXTLQWNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-65-4 |
Source
|
Record name | 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207853-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.